molecular formula C8H8F2N2O2S B15317038 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid

Cat. No.: B15317038
M. Wt: 234.23 g/mol
InChI Key: WVIXSJJHKAVNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a difluoromethyl group at the 4-position, a methylthio-methyl substituent at the 2-position, and a carboxylic acid group at the 5-position. Its molecular formula is C₉H₉F₂N₂O₂S, with a molecular weight of 270.24 g/mol. The structural uniqueness of this compound positions it as a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C8H8F2N2O2S

Molecular Weight

234.23 g/mol

IUPAC Name

4-(difluoromethyl)-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H8F2N2O2S/c1-15-3-5-11-2-4(8(13)14)6(12-5)7(9)10/h2,7H,3H2,1H3,(H,13,14)

InChI Key

WVIXSJJHKAVNIB-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the introduction of the difluoromethyl group and the methylthio group through specific reagents and reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methylthio groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Key Insights:

Fluorination Impact: The difluoromethyl (CF₂H) group in the target compound balances metabolic stability and moderate electronegativity compared to trifluoromethyl (CF₃), which increases acidity but may hinder solubility . Fluorinated analogs generally exhibit improved resistance to oxidative degradation compared to non-fluorinated derivatives.

Carboxylic Acid Functionality :

  • The 5-carboxylic acid group enhances water solubility and enables salt formation for improved pharmacokinetics.

Pharmacological Potential

  • Antimicrobial Activity: Methylthio-containing pyrimidines (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid) demonstrate notable antimicrobial effects, suggesting the target compound may share similar mechanisms .
  • Enzyme Inhibition : The difluoromethyl group’s electronegativity may enhance binding to enzymes like dihydrofolate reductase (DHFR), a target in anticancer and antibiotic therapies .

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